2,6-Dimethyl-4-nonanoylmorpholine
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Overview
Description
2,6-Dimethyl-4-nonanoylmorpholine is a chemical compound with the molecular formula C15H29NO2. It is a tertiary amide and an ether, characterized by its unique structure that includes a six-membered morpholine ring substituted with a nonanoyl group and two methyl groups at positions 2 and 6 .
Preparation Methods
The synthesis of 2,6-Dimethyl-4-nonanoylmorpholine typically involves the reaction of morpholine with an acyl chloride derived from nonanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2,6-Dimethyl-4-nonanoylmorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form secondary amines or alcohols, depending on the reagents used.
Scientific Research Applications
2,6-Dimethyl-4-nonanoylmorpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its use as an insect repellent.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of certain industrial products, including solvents and chemical intermediates
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-nonanoylmorpholine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects .
Comparison with Similar Compounds
2,6-Dimethyl-4-nonanoylmorpholine can be compared with other similar compounds such as:
4-Nonanoylmorpholine: Similar in structure but lacks the methyl groups at positions 2 and 6.
2,6-Dimethylmorpholine: Lacks the nonanoyl group, making it less hydrophobic.
Nonanoylmorpholine: Similar but without the dimethyl substitution, affecting its reactivity and solubility. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
57150-25-1 |
---|---|
Molecular Formula |
C15H29NO2 |
Molecular Weight |
255.40 g/mol |
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)nonan-1-one |
InChI |
InChI=1S/C15H29NO2/c1-4-5-6-7-8-9-10-15(17)16-11-13(2)18-14(3)12-16/h13-14H,4-12H2,1-3H3 |
InChI Key |
VUDLVSGHJABCPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N1CC(OC(C1)C)C |
Origin of Product |
United States |
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